molecular formula C22H15ClFNO4 B11061998 3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide

Cat. No.: B11061998
M. Wt: 411.8 g/mol
InChI Key: HNAQNIJHILADGF-UHFFFAOYSA-N
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Description

3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide typically involves multiple steps, including the formation of the benzodioxin ring and subsequent functionalization. One common method involves the reaction of 2-fluorobenzoyl chloride with a suitable dihydrobenzodioxin precursor under controlled conditions to form the intermediate. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent selection, temperature control, and purification steps are critical to achieving high purity in the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxin ring structure and the presence of both chloro and fluoro substituents make it particularly interesting for various applications.

Properties

Molecular Formula

C22H15ClFNO4

Molecular Weight

411.8 g/mol

IUPAC Name

3-chloro-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C22H15ClFNO4/c23-14-5-3-4-13(10-14)22(27)25-18-12-20-19(28-8-9-29-20)11-16(18)21(26)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H,25,27)

InChI Key

HNAQNIJHILADGF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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